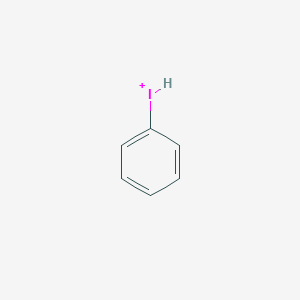

Phenyliodonium

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C6H6I+ |

|---|---|

Poids moléculaire |

205.02 g/mol |

Nom IUPAC |

phenyliodanium |

InChI |

InChI=1S/C6H6I/c7-6-4-2-1-3-5-6/h1-5,7H/q+1 |

Clé InChI |

KTNLYTNKBOKXRW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[IH+] |

Synonymes |

phenyliodonium |

Origine du produit |

United States |

Ii. Structural Classification and Electronic Structure of Phenyliodonium Derivatives

Phenyliodine(III) Diacetate (PIDA) and Related λ3-Iodanes

Phenyliodine(III) diacetate (PIDA), with the chemical formula C₆H₅I(OCOCH₃)₂, is a prime example of a λ³-iodane, a term designated by the N-X-L classification system where N is the number of valence electrons around the central atom (X, in this case, Iodine), and L is the number of ligands. diva-portal.org In PIDA, the iodine atom possesses 10 valence electrons. These compounds typically exhibit a distorted trigonal bipyramidal geometry. mdpi.com The phenyl group and two lone pairs of electrons occupy the equatorial positions, while the more electronegative acetate (B1210297) ligands reside in the apical positions. mdpi.comwikipedia.org This arrangement results in a T-shaped molecular geometry. wikipedia.org

The bonding in λ³-iodanes like PIDA is described by the three-center-four-electron (3c-4e) bond model. illinois.edue-bookshelf.de A 5p orbital of the iodine atom overlaps with orbitals from the two axial ligands, leading to the formation of bonding, non-bonding, and antibonding molecular orbitals. ub.eduresearchgate.net The highest occupied molecular orbital (HOMO) is the non-bonding orbital, which has a node at the central iodine atom, resulting in a polarized bond with a partial positive charge on the iodine and partial negative charges on the axial ligands. ub.eduresearchgate.netrsc.org This hypervalent bond is characteristically longer and weaker than a standard covalent bond. e-bookshelf.deub.edu

| Compound Name | CAS Number | Molecular Formula | Molar Mass |

| Phenyliodine(III) diacetate (PIDA) | 3240-34-4 | C₁₀H₁₁IO₄ | 322.098 g·mol⁻¹ |

Phenyliodonium Ylides: Zwitterionic Character and Resonance Forms

This compound ylides are organoiodine(III) compounds that are best described as zwitterionic species. ub.edu They possess a positive charge on the iodine(III) center attached to an anionic carbon, which is typically stabilized by adjacent electron-withdrawing groups. ub.edu Although often represented with a double bond between the iodine and carbon (I=C), their true nature is that of a zwitterion, as depicted in their resonance forms. ub.edursc.org

The zwitterionic character is a key feature of their electronic structure. ub.edu For instance, in iodonium (B1229267) ylides derived from 1,3-dicarbonyl compounds like Meldrum's acid, the negative charge is delocalized over the dicarbonyl fragment, contributing to the stability of the ylide. ub.edu The chemistry of this compound ylides has been extensively studied, particularly their role as precursors for carbene generation. arkat-usa.org

The stability of these ylides can vary significantly. While many are thermally unstable and must be generated and used in situ at low temperatures, those with strong anion-stabilizing groups can be isolated and characterized. arkat-usa.orgthieme-connect.de The study of these stable ylides has provided valuable insights into their geometry and electronic structure. thieme-connect.de

This compound Salts: Types and Electronic Configurations

This compound salts are a significant class of hypervalent iodine compounds where the iodine atom is bonded to two carbon ligands and is associated with a counteranion. beilstein-journals.orgrsc.org These salts are generally stable, air- and moisture-tolerant compounds. rsc.orgrsc.org The nature of the anion can significantly influence the salt's physical properties and reactivity. diva-portal.orgrsc.org Common anions include tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and trifluoromethanesulfonate (B1224126) (OTf⁻) due to their weak nucleophilicity and ability to confer good solubility. beilstein-journals.org

In the solid state, X-ray diffraction studies reveal that diaryliodonium salts often exhibit a T-shaped geometry with a trigonal bipyramidal arrangement around the iodine atom. diva-portal.orgbeilstein-journals.orgrsc.org The two aryl groups can occupy both equatorial and apical positions. rsc.org In solution, they can dissociate into a diaryliodonium cation (Ar₂I⁺) and an anion (X⁻), with the extent of dissociation depending on the solvent and the nature of the anion. beilstein-journals.org

Alkynyl(phenyl)iodonium Salts

Alkynyl(phenyl)iodonium salts are characterized by an iodine atom bonded to one phenyl group and one alkynyl group. These salts are highly electrophilic at the β-acetylenic carbon and are valuable reagents in various organic transformations. nih.govorgsyn.org The synthesis of these salts can be challenging due to the potential for the counteranion to add to the triple bond, leading to vinyliodonium species. orgsyn.org The use of non-nucleophilic anions like triflates is often preferred to minimize this side reaction. orgsyn.org The reactivity of these salts is dominated by Michael-type additions of nucleophiles to the electrophilic β-carbon. nih.gov

Diaryliodonium Salts

Diaryliodonium salts contain an iodine atom bonded to two aryl groups. beilstein-journals.org They can be symmetric (Ar₂I⁺X⁻) or unsymmetric (Ar¹Ar²I⁺X⁻). beilstein-journals.org These salts are widely used as arylating agents in organic synthesis. beilstein-journals.orggoogle.com In unsymmetrical diaryliodonium salts, the transfer of the more electron-deficient and less sterically hindered aryl group is generally favored in nucleophilic arylation reactions. beilstein-journals.org However, the chemoselectivity can be highly dependent on the nucleophile. diva-portal.org To control the selectivity, "dummy" aryl groups, such as mesityl or thienyl, are sometimes incorporated, which are less readily transferred. rsc.org

Perfluoroalkyl(phenyl)iodonium Salts

Perfluoroalkyl(phenyl)iodonium salts feature an iodine atom attached to a phenyl group and a perfluoroalkyl (Rf) group. These compounds serve as electrophilic perfluoroalkylating agents. acs.orgnih.gov The high electronegativity of the perfluoroalkyl group makes these salts potent reagents. acs.org The stability and reactivity of these salts have been a subject of interest, with some, like (perfluorooctyl)this compound triflate, showing thermal decomposition at elevated temperatures. acs.org Recent research has demonstrated their utility in the regio- and stereoselective perfluoroalkyltriflation of alkynes. acs.orgnih.gov

| Compound Class | General Formula | Key Structural Feature |

| Alkynyl(phenyl)iodonium Salts | [Ph-I-C≡C-R]⁺X⁻ | Iodine bonded to a phenyl and an alkynyl group |

| Diaryliodonium Salts | [Ar¹-I-Ar²]⁺X⁻ | Iodine bonded to two aryl groups |

| Perfluoroalkyl(phenyl)iodonium Salts | [Ph-I-Rf]⁺X⁻ | Iodine bonded to a phenyl and a perfluoroalkyl group |

Theoretical Frameworks of Hypervalent Bonding

The concept of hypervalent bonding is crucial for understanding the structure and reactivity of this compound derivatives. illinois.edu Hypervalent molecules contain a main group element with more than an octet of electrons in its valence shell. illinois.edu The bonding in these compounds is not adequately explained by simple d-orbital hybridization models. illinois.edue-bookshelf.de

The prevailing theoretical framework is the three-center-four-electron (3c-4e) bond model, first proposed by Pimentel and Rundle. illinois.edu This model involves the overlap of a p-orbital on the central atom (iodine) with orbitals from two ligands positioned collinearly. illinois.eduresearchgate.net This interaction creates three molecular orbitals: a bonding orbital, a non-bonding orbital, and an antibonding orbital. illinois.eduresearchgate.net The four valence electrons occupy the bonding and non-bonding orbitals. illinois.edu

A key consequence of this model is the highly polarized nature of the hypervalent bond. illinois.edue-bookshelf.de The non-bonding HOMO has a node at the central atom, leading to a significant positive charge on the iodine and negative charges distributed on the more electronegative axial ligands. illinois.eduub.edursc.org This polarization explains why electronegative ligands preferentially occupy the apical positions in the trigonal bipyramidal geometry of λ³-iodanes. illinois.eduresearchgate.net Theoretical studies have confirmed that bonding in hypervalent molecules is dominated by ionic contributions and negative hyperconjugation, rather than significant d-orbital participation. e-bookshelf.deresearchgate.net

The 3-Center-4-Electron (3c-4e) Bonding Model in this compound Systems

The bonding in hypervalent molecules, including this compound salts, is often explained by the 3-center-4-electron (3c-4e) bond model. wikipedia.orgchemeurope.com This model, developed by Pimentel and Rundle, circumvents the issue of violating the octet rule for the central iodine atom without invoking d-orbital participation, which is now considered energetically unfavorable. wikipedia.orgchemeurope.comslideshare.net

In a typical this compound salt, the iodine atom is bonded to two aryl groups. The 3c-4e bond describes the linear C-I-C arrangement. This involves the combination of the p-orbitals from the two carbon atoms and the central iodine atom to form three molecular orbitals: a bonding (ψ₁), a non-bonding (ψ₂), and an antibonding (ψ₃) orbital. wikipedia.orgdiva-portal.org The four electrons, two from the iodine and one from each carbon, fill the bonding and non-bonding orbitals, leaving the antibonding orbital empty. wikipedia.orgdiva-portal.org This results in a net bond order of 0.5 for each C-I interaction within the 3c-4e framework.

This model is consistent with several experimental observations and theoretical calculations. For instance, in diaryliodonium salts, the C–I–C bond angles are typically close to 90°, although they can deviate depending on the counter anion and substituents. rsc.org A study combining Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis revealed that while the traditional 3c-4e model is a good approximation, the s-orbital of the iodine atom does play a more significant role than previously thought, particularly in diarylchloronium and bromonium salts. rsc.orgresearchgate.net In diaryliodonium salts, the bonding approaches the traditional 3c-4e model more closely, with the iodine p-orbital dominating the interaction. rsc.org

The nature of the ligands attached to the iodine atom significantly influences the stability of the compound. A combination of strong and weak trans ligands or two weak ligands generally imparts greater stability, whereas two strong trans ligands can make the iodane (B103173) labile. researchgate.net The reaction of diaryliodonium salts with nucleophiles is thought to proceed through a T-shaped intermediate where the nucleophile and one aryl group occupy the axial positions of a 3c-4e bond. nih.gov

Interactive Data Table: Comparison of Bonding Models in Halonium Salts

| Compound Type | Central Halogen | Key Bonding Feature | C-X-C Bond Angle (approx.) | Reference |

|---|---|---|---|---|

| Diaryliodonium Salts | Iodine (I) | Approaches traditional 3c-4e model; primarily p-orbital involvement. | 91.8° - 97.4° | rsc.org |

| Diarylchloronium Salts | Chlorine (Cl) | Increased s-orbital character in the 3c-4e bond. | ~104.0° | researchgate.net |

Analysis of the σ-Hole and Trans-Influence Effects

Beyond the 3c-4e model, two other electronic phenomena are crucial for understanding the reactivity of this compound derivatives: the σ-hole and the trans-influence.

The σ-Hole:

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the axis of the bond. beilstein-journals.orgbeilstein-journals.org This electron-deficient area arises from the anisotropic distribution of electron density around the halogen. beilstein-journals.org The presence of a σ-hole allows the iodine atom in this compound compounds to act as a halogen bond donor, engaging in non-covalent interactions with Lewis bases. beilstein-journals.orgbeilstein-journals.org

The strength of the σ-hole, which can be quantified by calculating the maximum electrostatic potential (VS,max), increases with the atomic number of the halogen (I > Br > Cl). beilstein-journals.orgarxiv.org In diaryliodonium salts, the iodine atom possesses two σ-holes. beilstein-journals.orgresearchgate.net For instance, computational studies on iodonium ylides, a class of hypervalent iodine compounds, have shown that they possess two σ-holes of differing electron deficiencies. nih.gov The more electropositive σ-hole is typically located opposite the more electron-withdrawing group. beilstein-journals.orgnih.gov

The concept of the σ-hole is critical for explaining the reactivity of this compound salts in various reactions, including their ability to act as Lewis acid catalysts and their interactions with nucleophiles. rsc.orgbeilstein-journals.org The strength of the σ-hole can be modulated by the substituents on the phenyl ring; electron-withdrawing groups generally lead to a more positive σ-hole and stronger halogen bonding interactions. mdpi.com

Interactive Data Table: Calculated σ-Hole Potentials (VS,max) for Select Iodine Compounds

| Compound | VS,max (e) | Reference |

|---|---|---|

| Iodobenzene (B50100) | 0.027 | beilstein-journals.org |

| Difluoroiodobenzene | 0.042 | beilstein-journals.orgresearchgate.net |

| Dichloroiodobenzene | 0.060 | beilstein-journals.orgresearchgate.net |

| Acyclic Symmetric Diaryliodonium Salt | 0.18 and 0.19 | researchgate.net |

| Cyclic Symmetric Diaryliodonium Salt | 0.20 | researchgate.net |

| Dimethyl malonate-derived ylide (vs. β-dicarbonyl) | 0.084 | beilstein-journals.org |

| Dimethyl malonate-derived ylide (vs. arene) | 0.049 | beilstein-journals.org |

Trans-Influence:

The trans-influence is an effect where a ligand influences the bond length and strength of the ligand positioned trans to it in a coordination complex. In the context of T-shaped hypervalent iodine(III) compounds like this compound derivatives, the ligand (L) has a pronounced effect on the I-C bond that is trans to it.

The trans-influence of various ligands has been quantified using parameters such as the trans I-Cl bond length, the electron density at the bond critical point, and the molecular electrostatic potential minimum (Vmin). nih.govresearchgate.netniist.res.in Studies have established a general trend of increasing trans-influence for different ligands. One such series is: -NO₃ < -F < -Cl < -OH < -Br < -OMe < -NO₂ < -NH₂ < -Me < -Ph < -Et. researchgate.net A strong trans-influencing ligand will weaken the bond trans to it. This effect is crucial for understanding the stability and reactivity of this compound compounds. nih.govresearchgate.net For instance, the stability of a hypervalent iodine complex is enhanced when ligands with significantly different trans-influences are positioned opposite each other. researchgate.net

DFT studies have shown that in Ph[XI(OH)] type compounds, the trans-influence is consistently greater than the cis-influence. nih.gov The stability of products resulting from nucleophilic attack on a λ³-iodane is directly correlated with the trans-influence of the ligands, which is a valuable tool in designing stable hypervalent iodine complexes. nih.gov

Iii. Advanced Synthetic Methodologies for Phenyliodonium Compounds

Preparation of Phenyliodonium Ylides

This compound ylides are zwitterionic compounds that serve as important carbene precursors in organic synthesis, offering a safer alternative to often hazardous diazo compounds. researchgate.netacs.org They are particularly useful in cyclopropanation reactions. nih.govacs.org

The most practical and widely used this compound ylides are dicarbonyl derivatives. These are typically prepared through the reaction of PIDA with a 1,3-dicarbonyl compound under basic conditions. researchgate.netrsc.org Precursors such as malonate esters and β-ketoesters are commonly used. mdpi.com The general procedure involves treating the dicarbonyl compound with PIDA in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like acetonitrile (B52724) or dichloromethane. researchgate.netmdpi.com The resulting ylides can often be isolated as stable solids, although some have limited stability at room temperature and should be stored refrigerated. researchgate.net

While the basic method for ylide synthesis is well-established, research has focused on developing more general and efficient protocols. A key challenge has been the low stability and difficult isolation of some ylides, particularly those derived from malonate esters.

An improved, general method for synthesizing this compound ylides from malonates has been developed, which significantly enhances yields and simplifies purification. nih.govacs.org The optimized conditions involve the use of KOH as the base in acetonitrile at 0°C. acs.orgacs.org A crucial improvement in this protocol is the workup procedure: after the reaction, water is added to dissolve the inorganic salt byproducts, and the desired this compound ylide can then be isolated as a solid by simple filtration. acs.org This method has made the iodonium (B1229267) ylide of dimethyl malonate readily accessible in high yield (78%), providing a convenient and safer reagent for the synthesis of 1,1-cyclopropane diesters. acs.orgacs.orgorganic-chemistry.org

| Base | Solvent | Temperature | Workup | Yield | Reference |

|---|---|---|---|---|---|

| KOH | Acetonitrile (MeCN) | 0 °C | Addition of water, filtration | 78% | acs.orgacs.org |

Synthesis of this compound Salts

Diaryliodonium and other related iodonium salts are highly valuable reagents in organic chemistry, primarily used as electrophilic arylating agents for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Synthetic strategies for this compound salts are diverse. Unsymmetrical diaryliodonium salts, such as those containing a phenolic group, can be prepared in a one-pot synthesis. One such approach involves the reaction of a hypervalent iodine(III) reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) with an arylsilyl ether in the presence of trifluoromethanesulfonic acid. rsc.org

Alkynyl(phenyl)iodonium salts represent another important class of these compounds. They can be synthesized directly from terminal alkynes. One method involves the reaction of an alk-1-yne with iodosobenzene (B1197198) and tetrafluoroboric acid, using a catalytic amount of mercury(II) oxide. rsc.org Another route to alkynyl(phenyl)iodonium salts starts from arylalkynes, which are treated with iodosylbenzene and a Lewis acid like BF₃·OEt₂, followed by anion exchange with a salt such as sodium tetrafluoroborate (B81430) (NaBF₄). nih.gov More recently, methods have been developed for the direct, one-step synthesis of alkynyl(phenyl)iodonium trifluoroacetates from commercially available PIDA and terminal acetylenes. core.ac.uk

Formation of Alkynyl(phenyl)iodonium Tetrafluoroborates and Triflates

The synthesis of alkynyl(phenyl)iodonium salts, particularly tetrafluoroborates and triflates, represents a significant area of research due to their utility as electrophilic acetylene (B1199291) equivalents. psu.edu These stable yet reactive compounds are valuable intermediates in a variety of organic transformations. nih.gov Several methods have been developed for their preparation, evolving from early procedures to more direct and efficient protocols.

One direct approach allows for the synthesis of alkynyl(phenyl)iodonium tetrafluoroborates from terminal alkynes. rsc.org This method involves the reaction of an alk-1-yne with iodosobenzene and tetrafluoroboric acid, facilitated by a catalytic amount of mercury(II) oxide. rsc.org Another well-established route involves the reaction of alkynyltrimethylsilanes with a hypervalent organoiodine compound, providing a general synthesis for alkynyliodonium salts. psu.edu

The synthesis of the corresponding triflate salts often employs different activating agents. A common method for preparing alkynyl(phenyl)iodonium triflates involves the reaction of terminal alkynes with (diacetoxyiodo)benzene (B116549), PhI(OAc)₂, activated by trifluoromethanesulfonic acid (TfOH). rsc.org An alternative precursor, [hydroxy(tosyloxy)iodo]benzene, can also react with terminal alkynes to yield alkynyl(aryl)iodonium tosylates, which can be analogous in reactivity to triflates. psu.edu The choice between the tetrafluoroborate and triflate anion can be significant, as it has been shown to influence the regioselectivity in subsequent reactions. core.ac.uk For instance, the counterion can determine the outcome in the synthesis of aryl[1,2-a]imidazopyridines. core.ac.uk

These synthetic strategies provide access to a range of functionalized alkynyl(phenyl)iodonium salts, which are crucial precursors for generating alkylidenecarbenes and for use in Michael-type additions. psu.edunih.gov

Table 1: Comparison of Synthetic Methods for Alkynyl(phenyl)iodonium Salts

| Salt Type | Key Reagents | Substrate | Typical Conditions | Reference |

|---|---|---|---|---|

| Tetrafluoroborate | Iodosobenzene, HBF₄, cat. HgO | Terminal Alkyne | Not specified | rsc.org |

| Tetrafluoroborate | Arylsulfinic acids, Methanol | Alkynyl(phenyl)iodonium tetrafluoroborates | Methanol | core.ac.uk |

| Triflate | PhI(OAc)₂, TfOH | Terminal Alkyne | Dichloromethane | rsc.org |

Generation of Aryl(phenyl)iodonium Species

The generation of unsymmetrical diaryliodonium salts, such as aryl(phenyl)iodonium species, is of paramount importance for their application in arylation reactions. Modern methodologies focus on efficiency, selectivity, and the use of readily available starting materials. A significant advancement in this area is the use of auxiliary groups on one of the aryl rings to direct the selective transfer of the other.

A highly effective strategy involves the use of the 2,4,6-trimethoxyphenyl (TMP) group as a "dummy" ligand. Aryl(TMP)iodonium salts can be prepared in situ from aryl iodides through treatment with m-chloroperoxybenzoic acid (m-CPBA), toluenesulfonic acid (TsOH), and 1,3,5-trimethoxybenzene (B48636) (TMB). nih.gov These salts demonstrate excellent selectivity, transferring the desired aryl group while the electron-rich TMP group is retained on the iodine. researchgate.net This methodology has been successfully applied to the metal-free N-arylation of amines and the O-arylation of phenols. nih.govresearchgate.net

Another approach involves the electrochemical generation of aryl radicals from iodonium salts. rsc.org While this method focuses on the subsequent reaction of the radical, its foundation lies in the reductive potential of the aryl(phenyl)iodonium species. The generation can also be achieved through the reaction of aryl hydrazines with catalytic iodine in the open air, which produces aryl radicals that can be trapped, though this method does not directly form the iodonium salt as an intermediate product. nih.gov Furthermore, aryl(mesityl)iodonium tosylate salts have been developed as precursors for generating highly functionalized arynes. These salts can be prepared in a single pot from either aryl iodides or arylboronic acids. researchgate.net

Table 2: Selected Methods for Generating Aryl(phenyl)iodonium Species and Related Reagents

| Product Type | Key Reagents/Precursors | Key Features | Application | Reference |

|---|---|---|---|---|

| Aryl(TMP)iodonium salts | Aryl iodide, m-CPBA, TsOH, TMB | In situ generation, high selectivity | O-arylation of phenols | nih.gov |

| Aryl(mesityl)iodonium salts | Aryl iodide or arylboronic acid | One-pot synthesis | Aryne generation | researchgate.net |

| Aryl radicals | Aryl iodonium salts | Electrochemical reduction | C-C cross-coupling | rsc.org |

Development of Specialized this compound Reagents

Liquid Phenyliodine Dicarboxylates for Continuous Flow Applications

While most hypervalent iodine(III) reagents are polar solids with limited solubility in nonpolar organic solvents, recent research has focused on developing liquid-state alternatives to overcome these limitations. adelphi.eduarkat-usa.org Solid reagents can cause clogging in the narrow channels of continuous flow reactors, making liquid reagents highly advantageous for such applications. researchgate.net

Researchers have successfully synthesized several new phenyliodine dicarboxylates that are liquids at room temperature and are miscible in both nonpolar solvents like hexanes and polar solvents like acetonitrile. adelphi.eduarkat-usa.org The synthesis of these liquid reagents can be achieved by adapting known methods, such as oxidation of iodobenzene (B50100) with oxidants like m-chloroperoxybenzoic acid (mCPBA) or Oxone in the presence of the corresponding carboxylic acid. arkat-usa.org The physical properties of the carboxylic acid used for the ligand exchange are crucial in determining the final state of the phenyliodine dicarboxylate. arkat-usa.org

The enhanced solubility profile of these liquid reagents allows for a broader screening of solvents, potentially leading to greener and more efficient chemical transformations. arkat-usa.org Their miscibility and liquid nature make them ideal for use in automated continuous flow systems, where precise dosing and homogeneous reaction mixtures are essential. adelphi.eduresearchgate.net

Table 3: Properties of Novel Liquid Phenyliodine Dicarboxylates

| Reagent | Physical State | Key Advantage | Potential Application | Reference |

|---|---|---|---|---|

| Phenyliodine(III) bis(2-ethylhexanoate) | Liquid | Miscible in hexanes and acetonitrile | Continuous flow reactions, solventless transformations | adelphi.eduarkat-usa.org |

| Phenyliodine(III) bis(3,5,5-trimethylhexanoate) | Liquid | High solubility in less polar solvents | Broader solvent screening for optimization | adelphi.eduarkat-usa.org |

This compound-Based Benzyne (B1209423) Precursors and their Refinements

Benzyne is a highly reactive and synthetically valuable intermediate. The development of mild and efficient benzyne precursors has been a significant goal in organic synthesis. A major breakthrough in this area was the development of (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. orgsyn.orgrsc.org This hypervalent iodine-containing compound generates benzyne under mild, neutral conditions upon treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org Its efficiency is attributed to the excellent leaving group ability of the hypervalent iodine moiety. orgsyn.org

The original synthesis of this precursor had drawbacks, including the use of the toxic solvent hexamethylphosphoramide (B148902) (HMPA). orgsyn.org Subsequent refinements have focused on developing safer and more practical synthetic routes. An improved method starts from 1,2-dibromobenzene, avoiding the use of HMPA and harsh reaction conditions. orgsyn.org

Further refinements have led to the development of alternative precursors with improved properties or different activation mechanisms. For example, o-(trimethylsilyl)aryl imidazolylsulfonates have been introduced as an efficient alternative to triflate-based precursors. researchgate.net These can be synthesized in a simple process and serve as effective benzyne generators. Another modification involves replacing the trimethylsilyl (B98337) group with a hydroxydimethylsilyl group, creating a precursor that also avoids carcinogenic reagents and generates benzyne efficiently under mild conditions. orgsyn.org These developments have expanded the toolkit available to chemists for the generation and trapping of benzyne in complex molecule synthesis. researchgate.net

Table 4: Evolution of this compound-Based Benzyne Precursors

| Precursor | Activator | Key Features | Reference |

|---|---|---|---|

| (Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate | Fluoride source (e.g., TBAF) | High efficiency, mild generation of benzyne | orgsyn.orgrsc.org |

| 2-(Hydroxydimethylsilyl)this compound triflate | Bu₄NF | Avoids use of carcinogenic HMPA in synthesis | orgsyn.org |

Iv. Mechanistic Investigations of Phenyliodonium Mediated Transformations

Carbenoid and Metal Carbenoid Reaction Mechanisms

Phenyliodonium ylides serve as important precursors to carbenes or metal carbenoids, particularly under thermal, photochemical, or metal-catalyzed conditions. acs.org The involvement of these transient species has been a subject of detailed investigation, with significant evidence pointing towards their role in key carbon-carbon bond-forming reactions.

The copper-catalyzed decomposition of this compound ylides is a well-established method for generating copper carbenoids, which can then undergo various transformations such as cyclopropanation and C-H insertion. The observation of asymmetric induction in reactions employing chiral ligands provides strong evidence for a mechanism involving a metal carbenoid intermediate, as the chirality is transferred from the catalyst to the product. researchgate.netsciforum.net

For instance, the intramolecular C-H insertion of specific this compound ylides has been studied at 0°C using copper catalysts with various chiral ligands. The enantioselectivities achieved in these reactions are notable and, in some cases, higher than those obtained from the corresponding diazo compounds at elevated temperatures. mdpi.comscilit.com This suggests that the this compound ylide decomposition proceeds cleanly via a copper carbenoid pathway. mdpi.com

However, discrepancies in enantioselectivities between reactions starting from this compound ylides and their corresponding diazo compounds have been observed in some intramolecular cyclopropanations. researchgate.netmdpi.com While the ylide-derived reactions can show higher enantiomeric excess (ee) with some ligands, the trend can be reversed with others. This has led to the suggestion that the copper-catalyzed cyclopropanation with this compound ylides might proceed through a dual mechanism: a primary pathway involving a metal carbenoid and a competing, unselective pathway that occurs outside the copper's coordination sphere. researchgate.netmdpi.com

Table 1: Enantioselectivities in Cu-Catalyzed Intramolecular C-H Insertion of a this compound Ylide sciforum.netmdpi.com

Note: Ligand identities are generalized for illustrative purposes based on data showing a range of enantioselectivities from 38-72%. mdpi.com

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of this compound ylides to generate rhodium carbenoids. These intermediates readily react with olefins to produce cyclopropanes in a stereospecific manner. researchgate.net The use of chiral rhodium(II) catalysts has enabled highly enantioselective cyclopropanation reactions. For example, olefins can be cyclopropanated with dimethyl malonate in the presence of iodosylbenzene and a chiral rhodium(II) carboxylate catalyst, proceeding through an in-situ generated this compound ylide. researchgate.net Enantioselectivities of up to 98% have been reported in these transformations. researchgate.net

These rhodium-catalyzed reactions are believed to proceed via an initial formation of the rhodium carbenoid, which then reacts with the alkene in a concerted, asynchronous manner to form the cyclopropane (B1198618) ring. nih.gov This pathway is consistent with the high degree of stereocontrol observed in these reactions. Similar to cyclopropanation, intramolecular C-H insertion reactions also proceed through rhodium carbenoid intermediates, providing a powerful tool for the synthesis of cyclic systems. researchgate.net

Electrophilic Reactivity Patterns

Beyond generating carbenoids, this compound compounds exhibit distinct electrophilic characteristics. The positively charged iodonium (B1229267) center can activate the molecule for attack by nucleophiles, or the ylidic carbon can act as an electrophile in certain contexts.

The reactivity of β-dicarbonyl this compound ylides has been a subject of mechanistic debate, questioning whether they behave as nucleophilic enolates or as electrophiles. acs.org Studies on the reaction of these ylides with diphenylketene (B1584428) have provided significant insight. The reaction yields mixtures of lactone and aurone (B1235358) derivatives, which is consistent with an initial electrophilic attack of the iodonium ylide on the β-carbon of the ketene. acs.orgacs.org This attack forms a zwitterionic intermediate that subsequently cyclizes and eliminates iodobenzene (B50100) to afford the final products. acs.orgresearchgate.net This pathway highlights the ability of the ylide itself to act as an electrophile. acs.org

More recently, the electrophilic nature of iodonium ylides has been harnessed through catalysis. Halogen-bonding (XB) donors have been shown to effectively activate iodonium ylides, promoting their umpolung alkylation reaction with silyl (B83357) enol ethers to produce 1,4-dicarbonyl compounds. kyoto-u.ac.jp Mechanistic studies indicate that a halogen bond forms between the XB donor catalyst and the carbonyl oxygen of the iodonium ylide, enhancing its electrophilicity and facilitating the C-C bond formation under mild conditions. kyoto-u.ac.jp This contrasts with typical transition metal catalysis that proceeds via carbenoids. kyoto-u.ac.jp

Alkynyl(phenyl)iodonium salts are particularly potent electrophiles, serving as excellent partners in Michael-type conjugate additions. nih.gov The strong electron-withdrawing nature of the this compound group renders the β-acetylenic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, including C-, O-, N-, and S-nucleophiles. nih.gov

The mechanism involves the conjugate addition of a nucleophile to the β-carbon of the alkyne. nih.govmasterorganicchemistry.com This initial step forms an intermediate iodonium ylide. The fate of this ylide is dependent on the reaction conditions. In the presence of a proton source, it can be trapped to form an alkenyliodonium ion. Alternatively, it can eliminate iodobenzene to generate a vinylidene carbene. This highly reactive carbene can then undergo intramolecular C-H insertion to form five-membered rings or rearrange to furnish a new, substituted alkyne. nih.gov This cascade process has been utilized to synthesize a variety of cyclic and heterocyclic systems, such as cyclopentenes, indenes, and benzofurans. nih.gov

Oxidative Reaction Mechanisms

This compound(III) reagents, such as this compound diacetate (PIDA) and this compound bis(trifluoroacetate) (PIFA), are powerful oxidants. Their reactions often begin with the formation of an aryloxyiodonium(III) intermediate when reacting with phenols. wikipedia.org The subsequent mechanistic pathway can vary.

Two primary hypotheses have been proposed for the oxidation of phenols. electronicsandbooks.comresearchgate.net One pathway involves the dissociation of the aryloxyiodonium intermediate to generate a solvated phenoxenium ion. This highly electrophilic species then reacts with nucleophiles present in the medium (e.g., methanol) at positions dictated by electronic factors, such as charge distribution and LUMO coefficients. electronicsandbooks.comresearchgate.net The second hypothesis suggests a direct nucleophilic attack on the aryloxyiodonium intermediate itself. electronicsandbooks.com

Experimental and computational studies on various substituted phenols lend strong support to the intervention of phenoxenium ions as key intermediates. electronicsandbooks.comresearchgate.net For instance, the observed regioselectivity of oxidation for substituted phenols aligns well with predictions based on the calculated charge distributions and LUMO coefficients of the corresponding phenoxenium ions. electronicsandbooks.com Furthermore, the lack of chiral induction when using either a preformed chiral iodonium reagent or a chiral alcohol as the solvent supports a mechanism involving a dissociated, achiral phenoxenium ion intermediate. electronicsandbooks.comresearchgate.net This oxidative pathway is fundamental to the synthesis of products like quinones and quinone ketals from phenolic precursors. electronicsandbooks.com

Phenolic Oxidation via Phenoxenium Ion Intermediates

The oxidation of phenols by this compound(III) reagents, such as this compound diacetate (PIDA), is a cornerstone transformation in organic synthesis. The mechanism of this process, however, has been a subject of considerable debate. A central point of discussion is the role of the phenoxenium ion as a key intermediate. nih.govnih.gov

Two primary mechanisms have been proposed for the iodine(III)-mediated oxidation of phenols. nih.govrsc.orgrsc.org The first, an associative or bimolecular pathway, involves an initial ligand exchange between the phenol (B47542) and the this compound reagent to form an aryloxy-λ³-iodane intermediate. nih.govrsc.org This is followed by a direct nucleophilic attack on the aromatic ring, leading to the dearomatized product without the formation of a discrete cationic intermediate. rsc.org

The second, a dissociative or unimolecular pathway, also begins with the formation of the aryloxy-λ³-iodane. However, this intermediate then undergoes heterolytic cleavage of the I-O bond to generate a free, solvated phenoxenium ion. nih.govrsc.orgrsc.org This highly electrophilic species is subsequently trapped by a nucleophile to yield the final product. nih.gov

Recent experimental evidence has provided significant support for the dissociative pathway involving the phenoxenium ion. Hammett analysis of the oxidative dearomatization of substituted 4-phenylphenols indicated the development of a positive charge on the phenol during the rate-determining step, a finding consistent with the formation of a cationic phenoxenium intermediate. rsc.orgacs.org Furthermore, spectroscopic studies have allowed for the direct detection of a free phenoxenium intermediate in the reaction of the electron-rich 2,4,6-trimethoxyphenol (B1293827) with (diacetoxyiodo)benzene (B116549). nih.govresearchgate.net However, for less electron-rich phenols, single-electron oxidation products are more commonly observed, suggesting that the formation of a free phenoxenium ion is not a universal pathway for all phenol substrates. nih.govresearchgate.net The stability of the phenoxenium ion is influenced by substituents on the phenol ring and the reaction conditions, such as the solvent and the specific hypervalent iodine reagent used. nih.govresearchgate.net For instance, polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and more strongly oxidizing reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) favor the formation of phenoxenium intermediates. nih.govresearchgate.net

Calculations have also been employed to predict the site of oxidation on substituted phenols, with results aligning well with the intervention of phenoxenium ion intermediates. rsc.orgresearchgate.net The distribution of positive charge and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) in the phenoxenium ion intermediate can successfully predict the regioselectivity of the nucleophilic attack. rsc.org

Oxidative Dearomatization Processes

Oxidative dearomatization of phenols using this compound and other hypervalent iodine reagents is a powerful strategy for synthesizing highly functionalized cyclohexadienones, which are valuable intermediates in the synthesis of natural products and other complex molecules. nih.govnih.gov These two-electron oxidations involve the addition of a nucleophile to the aromatic ring of the phenol, resulting in either a 2,4-cyclohexadienone (B14708032) or a 2,5-cyclohexadienone. nih.gov

The mechanism of this process is intricately linked to the debate discussed in the previous section. The prevailing view supports a pathway initiated by a ligand exchange between the phenol and the iodine(III) reagent to form an aryl-λ³-iodane intermediate. nih.govrsc.org The subsequent steps determine the final product. As established, this intermediate can either be directly attacked by a nucleophile (associative mechanism) or dissociate to form a phenoxenium ion that is then trapped (dissociative mechanism). nih.govrsc.org

A variety of nucleophiles can be employed in these reactions, including alcohols, carboxylic acids, sulfonamides, and even electron-rich arenes and olefins, in both intermolecular and intramolecular fashions. nih.gov The choice of reagent and reaction conditions can influence the mechanistic pathway and, consequently, the reaction's outcome. While iodine(III) reagents like PIDA and PIFA are most common, iodine(V) reagents such as 2-iodoxybenzoic acid (IBX) can also effect oxidative dearomatization, albeit through a different proposed mechanism involving a 2,3-sigmatropic rearrangement. nih.govnih.gov

Recent mechanistic investigations using techniques like kinetics, EPR spectroscopy, and radical probes have suggested that for the dearomatizing hydroxylation of phenols, the transformation may proceed via a radical-chain mechanism, with an aryloxyl radical as the key chain-carrying intermediate. chemrxiv.org This adds another layer of complexity, indicating that a single mechanistic model may not apply to all this compound-mediated dearomatization reactions.

| Mechanistic Pathway | Key Intermediate | Description | Supporting Evidence |

|---|---|---|---|

| Associative (SN2'-like) | Aryl-λ³-iodane | Direct attack of a nucleophile on the iodine-activated phenol ring. rsc.org | Proposed as one of two major pathways, though less supported by recent experimental data. nih.govrsc.org |

| Dissociative (SN1-like) | Phenoxenium Cation | Unimolecular dissociation of the aryl-λ³-iodane to form a cationic intermediate, which is then trapped by a nucleophile. rsc.org | Hammett analysis, direct spectroscopic detection for electron-rich phenols. nih.govrsc.orgacs.org |

| Radical-Chain | Aryloxyl Radical | A radical-chain process where the aryloxyl radical is the key chain-carrying species. chemrxiv.org | Kinetics, EPR spectroscopy, and radical probe experiments for dearomatizing hydroxylation. chemrxiv.org |

Rearrangement and Migration Mechanisms

This compound reagents are effective in promoting various oxidative rearrangement reactions, which are crucial for constructing complex molecular skeletons. These transformations often involve the migration of a group from one atom to another, driven by the formation of an electron-deficient center and the reductive elimination of the iodobenzene moiety.

1,2-C to N Migration Reactions

The 1,2-carbon to nitrogen migration is a type of rearrangement where a carbon-based group moves to an adjacent nitrogen atom. This compound reagents can induce such migrations in various substrates. For instance, a hypervalent iodine(III) reagent-mediated oxidative skeletal rearrangement of secondary amines has been reported to proceed via a direct 1,2-C-to-N migration. researchgate.net Similarly, PIDA has been used to mediate a 1,2-ipso-migration in Mannich bases of imidazo[1,2-a]pyridines. nih.gov These reactions provide facile routes to novel nitrogen-containing heterocyclic compounds. researchgate.net The mechanism is believed to involve the formation of a hypervalent iodine species attached to the nitrogen, which then facilitates the rearrangement cascade. mdpi.com

Hofmann-Type Rearrangements Induced by this compound Reagents

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. Hypervalent iodine reagents, including this compound derivatives, have emerged as efficient, metal-free alternatives to traditional reagents for promoting this transformation. organic-chemistry.orgnih.govacs.orgresearchgate.net

The mechanism of the this compound-induced Hofmann-type rearrangement begins with the reaction of the primary amide with the iodine(III) reagent. This generates an N-iodo intermediate, which upon deprotonation forms a nitrene or a related species. The key step is the subsequent migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, which occurs with the concomitant loss of the iodobenzene leaving group. This rearrangement produces an isocyanate intermediate. organic-chemistry.orgnih.govacs.org

This isocyanate can then be trapped by various nucleophiles. In the presence of water, it hydrolyzes to form a carbamic acid, which decarboxylates to yield the primary amine. A novel variation involves trapping the isocyanate intermediate with a carboxylic acid that is generated in situ from the hypervalent iodine reagent itself, leading to the formation of secondary amides. organic-chemistry.orgnih.govacs.org Mechanistic studies have confirmed the involvement of the isocyanate intermediate in these transformations. organic-chemistry.orgacs.org

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Activation | Primary Amide + this compound Reagent | N-Iodo Intermediate | The nitrogen of the amide attacks the electrophilic iodine center. |

| 2. Rearrangement | N-Iodo Intermediate | Isocyanate | Migration of an R group from the carbonyl carbon to the nitrogen with loss of iodobenzene. organic-chemistry.orgacs.org |

| 3. Trapping | Isocyanate + Nucleophile (e.g., H₂O, R'COOH) | Primary Amine or Secondary Amide | The isocyanate is trapped by a nucleophile present in the reaction mixture. organic-chemistry.orgacs.org |

Photochemical and Radical Mechanisms

Beyond ionic pathways, this compound compounds can engage in photochemical and radical-mediated transformations. The absorption of light can activate these reagents, leading to unique reactivity not observed under thermal conditions.

Photoinduced Activation of this compound Ylides

This compound ylides are a class of hypervalent iodine compounds that are generally stable but can be activated by light. nih.govacs.org Extensive investigations into the photochemical activation of hydroxyquinone-derived this compound ylides have shown that visible light can induce a range of reactions. nih.govacs.orgacs.org

Upon absorption of visible light, the ylide is promoted to an excited state. nih.govacs.org Mechanistic studies, combining experimental and theoretical approaches like density functional theory (DFT), have revealed that this photoexcited state is capable of facilitating various single-electron transfer (SET) processes. nih.govacs.org These processes include hydrogen atom transfer (HAT), Povarov-type reactions, and atom-transfer radical addition chemistry. nih.govacs.orgacs.org The triplet excited state of the ylide is believed to be a key reactive intermediate, being sufficiently long-lived to engage in these SET events. acs.org This photoinduced reactivity unlocks new synthetic possibilities, allowing for transformations that are otherwise difficult to achieve. nih.govacs.org The ability to use visible light makes these methods particularly attractive from a green chemistry perspective. nih.govacs.org

Single-Electron Transfer (SET) and Atom-Transfer Radical Addition (ATRA) Pathways

Beyond the well-established polar, two-electron reaction pathways, this compound compounds can engage in radical mechanisms, significantly broadening their synthetic utility. Two prominent radical pathways are Single-Electron Transfer (SET) and Atom-Transfer Radical Addition (ATRA). These mechanisms often operate under photochemical or thermal conditions and can lead to products distinct from those formed via ionic intermediates.

The ATRA pathway represents another key radical mechanism. In this process, a radical adds to an unsaturated system (like an alkene), and an atom or group is subsequently transferred from the this compound reagent to the resulting radical intermediate. researchgate.net A specific variant relevant to iodine(III) chemistry is the Iodine-Atom Transfer Radical Addition (I-ATRA). Computational studies have elucidated a mechanism where I-ATRA is responsible for constructing a key iodinated acetate (B1210297) radical moiety. rsc.org This intermediate is pivotal in reactions like the visible-light-mediated cyclopropanation, where the iodine atom acts as a temporary handle to facilitate the desired bond formations before being eliminated. rsc.org The efficiency and feasibility of the I-ATRA pathway depend on factors such as the stability of the radical intermediates and the strength of the carbon-iodine bond being formed and broken. rsc.org

These radical pathways are distinct from traditional ionic mechanisms, such as those involving haliranium ion intermediates in electrophilic additions to alkenes. acs.org The involvement of SET and ATRA can often rationalize product distributions and stereochemical outcomes that are inconsistent with purely ionic models.

Lewis Acid Activation and Intermediate Elucidation

The electrophilicity, and thus the reactivity, of this compound(III) reagents can be significantly enhanced by the addition of Lewis or Brønsted acids. rsc.orgarkat-usa.org This activation strategy is crucial for a wide range of transformations, including arylations, oxidations, and rearrangements. The acid coordinates to the ligands on the iodine center, typically the acetate groups in Phenyliodine(III) diacetate (PIDA), making the iodine atom more electron-deficient and a more potent electrophile or oxidant.

The activation of PIDA with Lewis acids, particularly Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), has been the subject of detailed computational and experimental studies to elucidate the structure and reactivity of the intermediates formed. arkat-usa.orgscispace.com

Computational analysis of the reaction between PIDA and TMSOTf reveals a complex potential energy surface with multiple stable intermediates. arkat-usa.org The initial step is the coordination of the Lewis acid to one of the acetate ligands. This is followed by a ligand exchange process, where an acetate group is replaced by the non-coordinating triflate anion. The calculations indicate that the formation of the mixed-ligand species, Phenyliodine(III) acetate triflate (PhI(OAc)(OTf)), is a key activated species. arkat-usa.orgarkat-usa.org Further exchange can lead to Phenyliodine(III) bis(triflate) (PhI(OTf)₂).

Experimental studies using ¹H NMR spectroscopy support the computational findings. Upon addition of a Lewis acid like BF₃·Et₂O to a solution of PIDA, a downfield shift in the signals for the aromatic protons is observed, which is consistent with the formation of a more electron-deficient this compound species. scispace.com

The table below summarizes key energetic data from a computational study on the activation of PIDA with TMSOTf.

| Intermediate/Species | Description | Relative Energy (kcal/mol) |

| PIDA (1) | Phenyliodine(III) diacetate | 0 (Reference) |

| Intermediate 3 | First acetate-triflate exchange product | -22 |

| Intermediate 4 | Four-coordinate Ph-I-OTf species | -22 |

| PhI(OTf)₂ (9) | Phenyliodine(III) bis(triflate) | -22 |

This table is generated based on data reported in computational studies of PIDA activation. researchgate.netarkat-usa.org The relative energies indicate the significant thermodynamic driving force for the formation of triflate-substituted species.

The activation of PIDA with Lewis acids leads to the formation of highly reactive cationic iodine(III) intermediates. Both computational and experimental evidence have been crucial in identifying these transient species.

PhI(OAc)(OTf) and PhI(OTf)₂: As indicated by computational studies, the primary activated species in the reaction of PIDA with TMSOTf is PhI(OAc)(OTf). researchgate.netarkat-usa.org This intermediate, along with PhI(OTf)₂, is significantly more reactive than PIDA itself. The replacement of acetate with the strongly electron-withdrawing and poorly coordinating triflate ligand enhances the Lewis acidity of the iodine center. This increased electrophilicity is reflected in a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the intermediate a stronger oxidant and more susceptible to nucleophilic attack. scispace.com

PIDA·Lewis Acid Adducts: In some cases, the initial adduct between the this compound reagent and the Lewis acid can be observed or isolated. For example, the putative PIDA·BF₃ complex has been isolated, and its structure was determined by X-ray crystallography. acs.orgbohrium.com The crystal structure shows that the BF₃ coordinates to the carbonyl oxygen of one of the acetate ligands. rsc.org This interaction leads to a notable structural change: the I-O bond associated with the coordinated acetate ligand lengthens, while the other I-O bond contracts. This asymmetry suggests a significant polarization of the molecule, imparting a greater cationic character on the [PhI(OAc)]⁺ moiety and thus enhancing its reactivity. rsc.orgscispace.com

These studies collectively demonstrate that Lewis acid activation proceeds via the formation of intermediates where the ligands on iodine are either replaced by non-coordinating anions (like triflate) or are strongly polarized through coordination with the Lewis acid. The resulting species are characterized by a more electrophilic iodine(III) center, which is the underlying source of the observed rate acceleration and enhanced reactivity in synthetic applications.

V. Applications of Phenyliodonium Compounds in Advanced Organic Synthesis

Carbon-Hydrogen (C-H) Functionalization

The direct functionalization of ubiquitous C-H bonds into valuable chemical bonds represents a major goal in organic synthesis, offering a more atom- and step-economical approach to complex molecule synthesis. Phenyliodonium compounds have emerged as potent reagents in this field, enabling both selective iodination and diverse oxidative functionalizations of C-H bonds.

Direct C(sp³)-H Selective Iodination

The selective introduction of an iodine atom into an unactivated C(sp³)-H bond is a challenging yet highly valuable transformation, as the resulting organoiodides are versatile intermediates for further synthetic manipulations. This compound diacetate (PIDA), in conjunction with molecular iodine, has been effectively utilized for the direct and selective iodination of C(sp³)-H bonds.

A notable example involves the palladium-catalyzed C(sp³)-H iodination of 8-methylquinolines. mdpi.comresearchgate.net In this transformation, PIDA acts as the oxidant to facilitate the catalytic cycle. The reaction proceeds with high regioselectivity, targeting the methyl group at the C8 position of the quinoline (B57606) core. This method provides a straightforward route to C8-functionalized quinolines, which are important scaffolds in medicinal chemistry. mdpi.comresearchgate.net The proposed mechanism involves the oxidation of the palladium catalyst by PIDA to a high-valent Pd(IV) species, which then undergoes reductive elimination to afford the iodinated product. mdpi.com

Table 1: PIDA-Mediated C(sp³)-H Selective Iodination of 8-Methylquinolines

| Substrate | Product | Yield (%) |

|---|---|---|

| 8-methylquinoline | 8-(iodomethyl)quinoline | High |

Data sourced from studies on Pd-catalyzed C(sp³)-H iodination. mdpi.comresearchgate.net

Oxidative C-H Functionalization for Diverse Transformations

This compound compounds, particularly PIDA, are widely employed as oxidants in a variety of C-H functionalization reactions beyond iodination. mdpi.comresearchgate.net These reactions often proceed through a radical pathway or via transition-metal-catalyzed cycles where the hypervalent iodine reagent serves as the terminal oxidant.

For instance, PIDA can mediate the acetoxylation of C(sp³)-H bonds. By slightly modifying the conditions used for iodination, such as replacing iodine with a different additive, the acetoxy group can be installed instead. mdpi.com This has been demonstrated in the acetoxylation of 8-methylquinolines, providing direct access to 8-(acetoxymethyl)quinolines. mdpi.com The versatility of PIDA is highlighted by its ability to promote different C-H functionalizations based on the reaction partners. mdpi.com

Furthermore, this compound salts have been utilized in the ortho-acetoxylation of various aromatic and heteroaromatic compounds, often assisted by a directing group. beilstein-journals.org For example, in the presence of a suitable catalyst, PIDA can facilitate the acetoxylation of 2-phenylpyridine (B120327) derivatives at the ortho-position of the phenyl ring. beilstein-journals.org

Carbon-Heteroatom Bond Formations

The construction of carbon-heteroatom bonds is a cornerstone of organic synthesis, as these bonds are prevalent in pharmaceuticals, agrochemicals, and materials. This compound compounds have proven to be highly effective reagents for forging C-O, C-N, C-S, and C-Se bonds.

C-O Bond Construction (e.g., Acetoxylation, Oxygenation)

This compound diacetate (PIDA) is a classic reagent for introducing oxygen functionalities into organic molecules. It can act as both an oxidant and an acetate (B1210297) source in acetoxylation reactions.

One of the key applications is the α-acetoxylation of ketones. This reaction provides a direct route to α-acetoxy ketones, which are valuable synthetic intermediates. organic-chemistry.org PIDA has also been used to mediate the oxygenation of styrenes to form α-oxygenated ketones under metal-free conditions. organic-chemistry.org In these transformations, PIDA facilitates the introduction of an oxygen atom, often from molecular oxygen or another oxygen source, across the double bond.

Table 2: PIDA-Mediated C-O Bond Formation Reactions

| Substrate Type | Reagent System | Product Type |

|---|---|---|

| Ketones | PIDA/Acetic Anhydride/H₂O₂ | α-Acetoxy ketones organic-chemistry.org |

| Styrenes | PIDA/O₂/N-hydroxyphthalimide | α-Oxygenated ketones organic-chemistry.org |

C-N Bond Formation (e.g., Amination, Urea (B33335) Synthesis, Ritter-Type Amination)

This compound reagents have enabled a variety of C-N bond-forming reactions, including direct aminations, the synthesis of ureas, and Ritter-type aminations.

Amination: PIDA can promote the intramolecular amination of C-H bonds, leading to the formation of nitrogen-containing heterocycles. For example, it can be used in the synthesis of oxathiazinanes from sulfamate (B1201201) esters through a rhodium-catalyzed C-H amination, where PIDA acts as the oxidant. organic-chemistry.org Metal-free amidation of ether sp³ C-H bonds with sulfonamides has also been achieved using PIDA. osti.gov

Urea Synthesis: A convenient method for the synthesis of N-substituted ureas involves the reaction of primary amides with PIDA in the presence of an ammonia (B1221849) source. organic-chemistry.orgresearchgate.net This process proceeds through an in situ Hofmann rearrangement of the primary amide to an isocyanate intermediate, which is then trapped by ammonia. organic-chemistry.org This approach offers a metal-free route to unsymmetrical ureas. researchgate.net

Ritter-Type Amination: this compound compounds can facilitate Ritter-type reactions, where a carbocation intermediate is trapped by a nitrile to form a C-N bond. nih.govresearchgate.net For instance, PIDA has been used in the decarboxylative Ritter-type amination of carboxylic acids to produce α-tertiary amine derivatives. nih.gov An iodine-catalyzed Ritter-type amination of unactivated C-H bonds has also been developed for the synthesis of 1,3-α-tertiary diamines. researchgate.net

Table 3: this compound-Mediated C-N Bond Formations

| Reaction Type | This compound Reagent | Key Transformation |

|---|---|---|

| Intramolecular C-H Amination | PhI(OAc)₂ | Sulfamate ester to oxathiazinane organic-chemistry.org |

| Urea Synthesis | PhI(OAc)₂ | Primary amide to N-substituted urea organic-chemistry.orgresearchgate.net |

| Decarboxylative Amination | (Diacyloxyiodo)arene | Carboxylic acid to α-tertiary amine nih.govacs.org |

C-S and C-Se Bond Formations

This compound reagents are effective mediators for the formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds, often under metal-free conditions. dntb.gov.uaresearchgate.net These reactions typically involve the oxidative coupling of a sulfur or selenium nucleophile with a suitable carbon-based reaction partner.

PIDA has been used to promote the synthesis of 3,4-disubstituted 5-imino-1,2,4-thiadiazoles through oxidative C-N, N-S, and C-S bond formations in a one-pot reaction. dntb.gov.ua This highlights the ability of PIDA to facilitate multiple bond-forming events in a single transformation.

In the realm of C-Se bond formation, PIDA has been shown to mediate the phenylselenation of imidazoheterocycles. mdpi.com This reaction proceeds with a broad substrate scope and provides good to excellent yields of the corresponding selenated products. mdpi.com The hypervalent iodine reagent activates the selenium species, making it more electrophilic and prone to react with the heterocycle. researchgate.net

Table 4: this compound-Mediated C-S and C-Se Bond Formations

| Heteroatom | This compound Reagent | Substrate | Product |

|---|---|---|---|

| Sulfur | PhI(OAc)₂ | Amidines/Isothiocyanates | 5-Imino-1,2,4-thiadiazoles dntb.gov.ua |

Carbon-Carbon Bond Forming Reactions

The ability of this compound compounds to act as precursors for highly reactive intermediates makes them invaluable for constructing carbon-carbon bonds, a cornerstone of organic synthesis.

This compound ylides have gained prominence as effective carbene precursors for cyclopropanation reactions, offering a safer and often more convenient alternative to traditional diazo compounds. organic-chemistry.org These ylides, readily prepared from 1,3-dicarbonyl compounds and iodobenzene (B50100) diacetate, decompose in the presence of transition metal catalysts, such as those based on rhodium(II) or copper(I), to generate a metallocarbene intermediate that subsequently reacts with an olefin to form a cyclopropane (B1198618) ring. organic-chemistry.orgacs.org

The choice of catalyst is crucial for reaction efficiency and selectivity. For instance, rhodium catalysts like [Rh₂(OAc)₄] are highly effective, with studies showing that preformed ylides can achieve high yields with very low catalyst loadings. organic-chemistry.org Copper(I) complexes, particularly with bis(oxazoline) ligands, have been employed to achieve enantioselective cyclopropanations. acs.orgrsc.org The mechanism of these catalyzed reactions is thought to proceed via a metallocarbene intermediate, as the chemo- and enantioselectivity often mirror those of analogous reactions with diazo compounds. acs.org However, there is evidence that a competing uncatalyzed pathway, potentially involving a free carbene, can also occur, particularly in intramolecular reactions. acs.orgrsc.orgmdpi.com

Table 2: Catalyst Performance in Cyclopropanation with this compound Ylides

| Olefin Substrate | Ylide Precursor | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Styrene | This compound ylide of dimethyl malonate | [Rh₂(OAc)₄] (0.06 mol%) | 80 | N/A | organic-chemistry.org |

| Allyl acetoacetate (B1235776) derivative | This compound ylide of t-butyl acetoacetate | Cu(I)-bis(oxazoline) | 48-61 | up to 68 | acs.org |

| 3-Alkenyl-oxindole | This compound ylide of dimethyl malonate | Chiral N,N'-dioxide/Ni(OTf)₂ | up to 99 | up to 99 | rsc.orgresearchgate.net |

N/A: Not Applicable or not reported. Data is representative of findings reported in the literature.

This compound reagents are instrumental in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. openmedicinalchemistryjournal.comdovepress.com Copper-catalyzed intramolecular N-arylation reactions are a common strategy. For example, pyrrole (B145914) and indole (B1671886) carboxamides can be cyclized to form pyrrole- and indole-fused quinoxalinones and oxazinones. researchgate.net Similarly, copper-catalyzed intramolecular C-H amination of amidines provides an efficient route to benzimidazoles. dovepress.com Indoles, pyrroles, and imidazoles can also undergo copper-catalyzed reactions to form their respective fused quinoxalin-6-one derivatives. researchgate.net These methods highlight the utility of hypervalent iodine chemistry in constructing complex heterocyclic systems from readily available starting materials. dovepress.com

This compound compounds, especially PIDA, are widely used as terminal oxidants in transition-metal-catalyzed oxidative cross-coupling reactions. A significant application is the synthesis of unsymmetrical 1,3-diynes through the cross-coupling of two different terminal alkynes. researchgate.net This transformation, which is challenging due to the competing and often more favorable homocoupling reaction, can be achieved with high selectivity using gold or palladium catalysts in the presence of PIDA. researchgate.netorganic-chemistry.org Gold catalysts, in particular, have shown excellent heteroselectivity and substrate tolerance in these reactions. researchgate.net The reaction is also amenable to macrocyclization, providing an efficient route to cyclic conjugated diynes. nih.gov

Table 3: Gold-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes

| Alkyne 1 | Alkyne 2 | Catalyst System | Product | Selectivity (Cross:Homo) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | 1-Octyne | Au catalyst / 1,10-Phen / PIDA | 1-Phenylocta-1,3-diyne | >10:1 | researchgate.net |

| Aryl alkyne | Aliphatic alkyne | [(n-Bu)₄N]⁺[Cl-Au-Cl]⁻ / PIDA | Aryl-aliphatic-1,3-diyne | 7:1 | nih.gov |

Data is representative of findings reported in the literature.

Diaryliodonium salts are powerful electrophilic arylating agents for a wide range of nucleophiles, including carbanions, amines, and phenols, enabling both C-C and C-heteroatom bond formation. researchgate.netbeilstein-journals.org These reactions can be performed under metal-free conditions or catalyzed by transition metals like copper. researchgate.net Unsymmetrical diaryliodonium salts, such as aryl(mesityl)iodonium or aryl(trimethoxyphenyl)iodonium salts, have been developed to selectively transfer the desired aryl group. beilstein-journals.org These reagents have been successfully used in the α-arylation of carbonyl compounds, nitroalkanes, and nitriles. beilstein-journals.org While achieving high enantioselectivity in these arylations remains a challenge, the development of chiral diaryliodonium salts bearing a non-transferable chiral aryl ligand is a promising approach for asymmetric metal-free transformations. thieme-connect.com In addition to arylation, alkenyl(phenyl)iodonium and alkyl(phenyl)iodonium salts can be used for vinylation and alkylation reactions, respectively. researchgate.netresearchgate.net

This compound compounds serve as excellent precursors for generating highly reactive carbene and benzyne (B1209423) intermediates under mild conditions.

Carbenes: As discussed in the context of cyclopropanation (Section 5.3.1), the thermal, photochemical, or metal-catalyzed decomposition of this compound ylides generates intermediates with carbene-like reactivity. acs.orgbgsu.edu Depending on the conditions, this can lead to the formation of a "free" carbene or a metallocarbene. rsc.org These intermediates can be trapped by various substrates. For example, photolysis of certain iodonium (B1229267) ylides can generate triplet carbenes, which can be trapped by agents like molecular oxygen or nitrosobenzene. bgsu.edu The ability to generate carbenes from stable, crystalline ylides avoids the hazards associated with diazo compounds. organic-chemistry.org

Benzynes: Ortho-silyl-substituted this compound triflates, such as o-(trimethylsilyl)this compound triflate, are efficient and widely used precursors for benzyne. researchgate.net Upon treatment with a fluoride (B91410) source, these reagents readily eliminate iodobenzene and trimethylsilyl (B98337) fluoride to generate the highly reactive benzyne intermediate under mild conditions. researchgate.netnih.gov The generated benzyne can be rapidly trapped in situ by a variety of reactants. Common trapping reactions include [4+2] and [2+2] cycloadditions with dienes or alkenes, nucleophilic addition, and C-H insertion reactions, providing powerful strategies for the rapid construction of complex, densely functionalized aromatic and heterocyclic systems. researchgate.netnih.gov

Stereoselective and Enantioselective Transformations

The development of chiral hypervalent iodine reagents has opened new avenues for asymmetric synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol.

This compound ylides serve as valuable precursors to carbenes, which can participate in intramolecular C-H insertion reactions to form new cyclic structures. The use of chiral catalysts in conjunction with this compound ylides allows for the enantioselective construction of these cyclic systems.

In a notable study, the copper-catalyzed intramolecular C-H insertion of a this compound ylide was investigated in the presence of various chiral ligands, leading to the formation of a cyclopentanone (B42830) derivative. mdpi.com The enantioselectivities achieved in these reactions ranged from 38% to 72% enantiomeric excess (ee), which were notably higher than those obtained from the corresponding diazo compound under thermal conditions. mdpi.com This provides strong evidence for a carbenoid-mediated mechanism in the copper-catalyzed decomposition of this compound ylides. mdpi.com The success of these reactions is influenced by the choice of catalyst, ligand, and reaction conditions.

Table 1: Enantioselective Intramolecular C-H Insertion of a this compound Ylide mdpi.com

| Entry | Chiral Ligand | Yield of Cyclopentanone (%) | Enantiomeric Excess (ee, %) |

| 1 | Ligand A | 45 | 68 |

| 2 | Ligand B | 52 | 72 |

| 3 | Ligand C | 38 | 55 |

| 4 | Ligand D | 41 | 61 |

| 5 | Ligand E | 35 | 38 |

Data sourced from a study on the Cu-catalyzed intramolecular CH insertion of this compound ylide 5b. mdpi.com

Hypervalent iodine reagents, particularly this compound diacetate (PIDA), have been instrumental in the development of diastereoselective dihydroxylation and diacetoxylation reactions of alkenes. These reactions provide a direct route to vicinal diols and diacetates, which are important structural motifs in many natural products and pharmaceuticals.

A system utilizing PhI(OAc)₂ in the presence of a catalytic amount of lithium bromide (LiBr) has been shown to be effective for the dihydroxylation of alkenes, affording either syn- or anti-diols with high diastereoselectivity depending on the choice of co-oxidant. organic-chemistry.org Furthermore, a method for the selective syn- and anti-diacetoxylation of a wide array of alkenes, including those that are electron-deficient, has been developed using a PhI(OAc)₂/BF₃·OEt₂ system. organic-chemistry.org The presence or absence of water in the reaction medium dictates the diastereochemical outcome. organic-chemistry.org

More recently, a truly intermolecular asymmetric diacetoxylation of alkenes has been achieved using a chiral hypervalent iodine catalyst. nih.gov This method, which employs a chiral iodoarene precursor that is oxidized in situ, has been successfully applied to a range of terminal styrenes, affording the corresponding vicinal diacetoxylation products with up to 94% ee. nih.gov The reaction is believed to proceed through a catalytic cycle where the chiral iodine(III) species is activated by an acid, followed by coordination to the alkene and subsequent nucleophilic attack by acetate. nih.gov

Table 2: Enantioselective Catalytic Diacetoxylation of Styrenes nih.gov

| Substrate (Styrene Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | 75 | 88 |

| 4-Methylstyrene | 82 | 90 |

| 4-Methoxystyrene | 78 | 92 |

| 4-Chlorostyrene | 71 | 85 |

| 4-Bromostyrene | 69 | 84 |

| 2-Methylstyrene | 65 | 80 |

Data represents a selection of results from the enantioselective diacetoxylation of various styrenes using a chiral hypervalent iodine catalyst. nih.gov

Specialized Synthetic Applications

Beyond stereoselective transformations, this compound compounds have found critical applications in specialized areas of synthetic chemistry, including transition metal-catalyzed reactions, polymer science, and medical imaging.

Diaryliodonium salts are highly effective arylating agents in transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov They can transfer aryl groups to a variety of nucleophiles under palladium, copper, or other transition metal catalysis. acs.orgnih.govresearchgate.net The reactivity of diaryliodonium salts often surpasses that of traditional aryl halides, allowing for milder reaction conditions and broader substrate scope. acs.org

In a palladium-catalyzed process, for instance, diaryliodonium salts can participate in a catalytic cycle that may involve a Pd(II)/Pd(IV) pathway. mdpi.com This involves the oxidative addition of the iodonium salt to the palladium center, followed by C-H activation and reductive elimination to furnish the arylated product. mdpi.com Unsymmetrical diaryliodonium salts often exhibit chemoselectivity, with the less sterically hindered or more electron-rich aryl group being preferentially transferred. mdpi.com

Copper catalysis has also been extensively used with diaryliodonium salts for C-H arylation. chemrxiv.orgresearchgate.net These reactions provide a powerful means for constructing biaryl and aryl-heteroaryl linkages. The mechanism in copper-catalyzed systems can involve a Cu(I)/Cu(III) cycle. nih.gov

Diaryliodonium salts are a key class of photoinitiators for cationic polymerization. researchgate.netgoogle.com Upon exposure to UV or visible light, these salts undergo photolysis to generate a Brønsted or Lewis acid, which then initiates the polymerization of monomers such as epoxides and vinyl ethers. encyclopedia.pubpolymerinnovationblog.comnih.gov

The photodecomposition of diaryliodonium salts can proceed through either homolytic or heterolytic cleavage of the carbon-iodine bond. polymerinnovationblog.com This process generates an aryl radical and an aryliodinium cation-radical, which subsequently react with solvent or monomer to produce the strong acid that initiates polymerization. researchgate.net The efficiency of a diaryliodonium salt as a photoinitiator is dependent on its structure, specifically the nature of the cation which influences its light absorption properties, and the non-nucleophilic counter-anion which affects the polymerization rate. researchgate.netnih.gov

To enhance their efficiency and extend their absorption to longer, safer wavelengths, diaryliodonium salts have been structurally modified by incorporating chromophoric groups. encyclopedia.pubmdpi.com For example, introducing naphthalimide or coumarin (B35378) moieties into the iodonium salt structure shifts their maximum absorption to the violet and visible regions of the spectrum. encyclopedia.pubmdpi.com

Table 3: Properties of Selected Diaryliodonium Salt Photoinitiators rsc.org

| Photoinitiator | Maximum Absorption (λmax, nm) | Application |

| Dithis compound Hexafluoroantimonate | ~230 | Standard for UV curing |

| (9-Oxo-9H-fluoren-2-yl)this compound Hexafluoroantimonate | >300 | Enhanced long-wavelength absorption |

| (7-Ethoxy-4-methylcoumarin-3-yl)this compound Hexafluoroantimonate | ~365 | Visible light curing |

This table provides a comparative overview of the absorption properties of different classes of diaryliodonium salt photoinitiators. rsc.org

Diaryliodonium salts have become indispensable precursors for the synthesis of [¹⁸F]-fluorinated radiotracers used in Positron Emission Tomography (PET). researchgate.netresearchgate.net PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most commonly used due to its favorable decay properties. acs.org

The synthesis of these radiotracers involves the nucleophilic substitution of a diaryliodonium salt with [¹⁸F]fluoride. This method is particularly valuable for the radiofluorination of electron-rich aromatic rings, which are often difficult to label using traditional nucleophilic aromatic substitution (SₙAr) reactions. eurekaselect.comsnmjournals.org The reaction proceeds rapidly and offers a convenient, one-step route to a wide array of [¹⁸F]-labeled aromatic compounds. researchgate.net

Copper-mediated radiofluorination of (mesityl)(aryl)iodonium salts has emerged as a particularly effective strategy. acs.orgsnmjournals.org This method is tolerant of a diverse range of functional groups and provides good yields under mild conditions, making it suitable for the synthesis of clinically relevant radiotracers such as [¹⁸F]FDOPA and [¹⁸F]FPEB. snmjournals.org

Table 4: Examples of [¹⁸F]-Radiotracers Synthesized from Diaryliodonium Salt Precursors snmjournals.orgnih.govnih.gov

| Radiotracer | Precursor Type | Application |

| 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) | (Mesityl)(aryl)iodonium salt | Parkinson's disease diagnosis |

| [¹⁸F]Flumazenil ([¹⁸F]FMZ) | Diaryliodonium salt | Benzodiazepine receptor imaging |

| [¹⁸F]Anle138b | (Piperonyl)(phenyl)iodonium bromide | α-Synuclein aggregate imaging |

| 4-[¹⁸F]Fluorophenylalanine | (Mesityl)(aryl)iodonium salt | Amino acid metabolism imaging |

This table highlights some important PET radiotracers and the type of diaryliodonium salt precursors used in their synthesis. snmjournals.orgnih.govnih.gov

Vi. Theoretical and Computational Studies of Phenyliodonium Compounds